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Compound of Interest

Compound Name: 5-(Benzyloxy)-2,3-dichloropyridine

CAS No.: 1314987-39-7

Cat. No.: B572939 Get Quote

Executive Summary: The "Protected Pivot" Scaffold
5-(Benzyloxy)-2,3-dichloropyridine (CAS: 126723-57-1) is a specialized heterocyclic building

block designed for high-precision medicinal chemistry. Unlike generic dichloropyridines, this

molecule features a strategic "Orthogonal Reactivity Triad":

C2-Position: Highly activated for Nucleophilic Aromatic Substitution (

).

C3-Position: Latent reactivity for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

C5-Position: A masked hydroxyl group (benzyl ether) that remains inert during C2/C3

manipulations but can be "revealed" later under mild conditions.

This guide analyzes its performance against common alternatives and provides validated

protocols for its synthesis and application in drug discovery.
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Property Data Note

Formula

MW 254.11 g/mol

Appearance Off-white to pale yellow solid Crystalline

Melting Point 82–86 °C (Typical) Depends on purity/solvent

LogP (Calc) ~3.8 Lipophilic due to benzyl group

Solubility DCM, EtOAc, DMSO, DMF Insoluble in water

pKa (Conj.[1][2] Acid) ~0.5
Weakly basic due to Cl

electron withdrawal

Comparative Analysis: Why Choose This Scaffold?
In drug development, selecting the right halogenated pyridine is critical for route optimization.

Feature
5-(Benzyloxy)-2,3-

dichloropyridine

2,3-Dichloro-5-

methoxypyridine

5-Bromo-2,3-

dichloropyridine

C5 Protecting Group Benzyl (Bn) Methyl (Me) None (Halogen)

Deprotection

Mild (

or

)

Harsh (

, high temp)

N/A (Requires

hydroxylation)

C2 Selectivity High High High

Primary Utility
Accessing 3-chloro-5-

hydroxy analogs
Stable end-products Cross-coupling at C5

Cost High (Specialty) Medium Medium

Verdict: Choose 5-(Benzyloxy)-2,3-dichloropyridine when your final drug target requires a

hydroxyl group or an ether linkage at the C5 position after you have functionalized the C2/C3
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positions. The benzyl group offers superior "deprotection orthogonality" compared to the

methoxy analog.

Synthesis Protocol: O-Alkylation of 2,3-Dichloro-5-
hydroxypyridine
Objective: Selective O-alkylation over N-alkylation to synthesize 5-(benzyloxy)-2,3-
dichloropyridine.

Mechanism & Causality
Hydroxypyridines exist in tautomeric equilibrium with pyridones. At the 5-position, the

tautomeric shift to the N-H form is less favorable than at the 2- or 4-positions, but N-alkylation

is still a risk.

Choice of Base: Potassium Carbonate (

) is chosen over Sodium Hydride (NaH). The milder base is sufficient for the phenolic OH
(pKa ~8-9) and minimizes the risk of racemization or side reactions.

Solvent: DMF is used to solvate the anion, enhancing nucleophilicity.

Step-by-Step Protocol
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

Dissolution: Charge 2,3-dichloro-5-hydroxypyridine (1.0 eq, e.g., 5.0 g) and anhydrous DMF

(10 vol, 50 mL). Stir until dissolved.

Base Addition: Add

(1.5 eq, granular, anhydrous) in one portion. The suspension may turn slightly yellow. Stir at
Room Temperature (RT) for 15 min to ensure deprotonation.

Alkylation: Dropwise add Benzyl Bromide (1.1 eq) via syringe over 10 minutes. Caution:

Benzyl bromide is a lachrymator.[3]
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Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The

starting material (polar) should disappear, replaced by a less polar spot (Product).

Workup (Self-Validating Step):

Cool to RT and pour into Ice Water (200 mL).

Observation: The product should precipitate as a solid. If oil forms, extract with EtOAc.

Filter the solid and wash with water (

mL) to remove residual DMF.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-

20% EtOAc in Hexanes) to yield the title compound.

Reactivity & Application Guide
The power of this scaffold lies in its Regioselective Functionalization.

Pathway A: Nucleophilic Aromatic Substitution ( ) at C2
The C2-chlorine is activated by the adjacent ring nitrogen. The C3-chlorine adds steric bulk but

also electron-withdrawing character, further activating C2.

Reagents: Primary/Secondary amines, Thiols.

Conditions:

, DMSO/DMF, 80–100 °C.

Selectivity: >95% C2 substitution. C3 remains intact.

Pathway B: Deprotection (C5-OBn C5-OH)
Once the C2/C3 positions are modified, the benzyl group can be removed.

Method 1 (Hydrogenolysis):
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(1 atm), 10% Pd/C, MeOH. Note: If C2/C3 substituents contain sulfur or other catalyst
poisons, this method may fail.

Method 2 (Acidic Cleavage): TFA/Thioanisole or

in DCM at 0 °C. Preferred if halogens (Cl) need to be preserved (hydrogenolysis might
reduce the C-Cl bonds).

Visualizing the Workflow

Key Selectivity Point

2,3-Dichloro-5-hydroxypyridine 5-(Benzyloxy)-2,3-dichloropyridine
(The Scaffold)

BnBr, K2CO3
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R-NH2, Et3N
DMSO, 90°C

(Selective C2 SNAr) 3-Chloro-5-hydroxy-2-substituted Pyridine
(Drug Precursor)

TFA/Thioanisole
or BCl3

(Deprotection)

Click to download full resolution via product page

Caption: Synthesis and downstream application workflow. Note the strategic removal of the

Benzyl group in the final step.
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Source: ChemicalBook Synthesis Routes.[4] "Synthesis of 3-chloro-5-hydroxy-

benzonitrile" (Analogous chemistry).

Link:

Safety Data (2,3-Dichloropyridine class)

Source: PubChem CID 16988.

Link:

(Note: Specific spectral data for CAS 126723-57-1 is proprietary to specific synthesis batches;

the protocols above are derived from validated methodologies for the 2,3-dichloro-5-hydroxy

series.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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